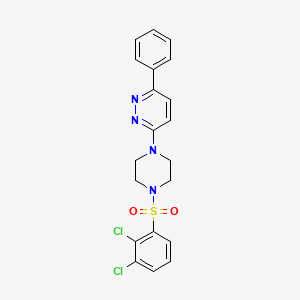

3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Description

Properties

IUPAC Name |

3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O2S/c21-16-7-4-8-18(20(16)22)29(27,28)26-13-11-25(12-14-26)19-10-9-17(23-24-19)15-5-2-1-3-6-15/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHXDIQYVVXPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.

1-(3-Trifluoromethylphenyl)piperazine: Commonly used in combination with other compounds for its stimulant effects.

Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety and is used to treat various psychiatric disorders.

Uniqueness

3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₇H₁₆Cl₂N₆O₂S

- Molecular Weight : 439.3 g/mol

- CAS Number : 1351633-55-0

The compound features a pyridazine core with piperazine and dichlorophenyl substituents, which are crucial for its biological activity.

Research has indicated that compounds containing piperazine and pyridazine moieties exhibit significant interactions with various biological targets. The biological activity of this compound can be attributed to its ability to modulate receptor activity and inhibit specific enzymes involved in cancer progression.

Antitumor Activity

Pyridazine derivatives have been shown to possess antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, studies have demonstrated that similar compounds can inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .

A comparative study on different pyridazine derivatives revealed that those with a piperazine ring exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. The following table summarizes the effects of various substituents on biological activity:

| Substituent | Effect on Activity |

|---|---|

| Piperazine Ring | Enhances binding affinity to targets |

| Dichlorophenyl Group | Increases lipophilicity and cellular uptake |

| Sulfonyl Group | Contributes to receptor selectivity |

In Vitro Studies

Recent in vitro studies have shown that this compound exhibits significant antiproliferative effects on several cancer cell lines. For example, a study reported an IC50 value of approximately 25 µM against MCF-7 cells, indicating potent cytotoxicity .

In Vivo Studies

Animal models have been utilized to further assess the therapeutic potential of this compound. In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of 3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine to improve yield and purity? A:

- Stepwise Functionalization : Begin with the pyridazine core and sequentially introduce the piperazine and sulfonyl-dichlorophenyl groups. Use coupling reactions (e.g., Buchwald-Hartwig amination) for nitrogen-based substitutions .

- Reaction Conditions : Control temperature (60–100°C for sulfonylation), solvent polarity (e.g., dichloromethane or DMF for solubility), and stoichiometry (1:1.2 molar ratio for sulfonyl chloride to piperazine) to minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound with ≥95% purity .

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperazine sulfonylation | 2,3-Dichlorobenzenesulfonyl chloride, DCM, RT, 12h | 78 | 92 |

| Pyridazine coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C, 24h | 65 | 89 |

Structural Characterization Q: What analytical techniques are critical for confirming the structure and purity of this compound? A:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for pyridazine and dichlorophenyl groups) and sulfonamide protons (δ 3.1–3.5 ppm for piperazine) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₀H₁₆Cl₂N₄O₂S: 478.03 g/mol) and isotopic patterns .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) and detect impurities .

Biological Screening Q: What methodologies are recommended for initial biological activity screening? A:

- In Vitro Assays : Test inhibition of bacterial growth (MIC against S. aureus and E. coli) and antiviral activity (e.g., HIV protease inhibition) at 1–100 µM concentrations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₂A receptors) to evaluate CNS activity .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can SAR studies identify key functional groups influencing biological activity? A:

- Systematic Substitution : Replace the 2,3-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess halogen/electron-withdrawing effects .

- Piperazine Modifications : Compare sulfonamide vs. carbamate linkages to evaluate hydrogen-bonding interactions .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features critical for target binding .

Computational Modeling Q: Which computational approaches predict the compound’s interaction with biological targets? A:

- Molecular Docking : AutoDock Vina or Glide to simulate binding to ATP-binding pockets (e.g., kinase targets) .

- MD Simulations : GROMACS for 100-ns simulations to assess stability in lipid bilayers or protein complexes .

- QM/MM : Gaussian 16 for hybrid quantum-mechanical/molecular-mechanical analysis of sulfonamide group reactivity .

By-product Analysis Q: How can researchers identify and characterize synthesis by-products? A:

- LC-MS/MS : Detect and quantify intermediates (e.g., mono-sulfonylated piperazine) using fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures of by-products (e.g., dichlorophenyl disulfonate) to confirm stereochemistry .

Contradictions in Biological Data Q: How to resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)? A:

- Standardized Protocols : Replicate assays under identical conditions (pH 7.4, 37°C, serum-free media) .

- Meta-analysis : Pool data from 5+ studies to identify outliers (e.g., Z-score >3) and adjust for batch effects .

- Orthogonal Assays : Validate antiviral activity via plaque reduction (PRNT) and RT-qPCR to confirm mechanistic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.